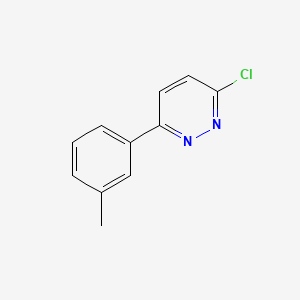

3-Chloro-6-(3-methylphenyl)pyridazine

Description

Overview of Pyridazine (B1198779) Heterocycles in Chemical Research

Pyridazine, a six-membered heterocyclic compound containing two adjacent nitrogen atoms, and its derivatives are of significant interest in chemical research. The unique physicochemical properties of the pyridazine ring, such as its weak basicity and high dipole moment, make it a valuable component in the design of novel molecules. researchgate.net These properties can influence intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial in molecular recognition and drug-target interactions. researchgate.netmdpi.com The pyridazine core is a key structural element in a variety of compounds that exhibit a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, analgesic, and antimicrobial properties. mdpi.comgoogle.com

The versatility of the pyridazine ring allows for the synthesis of a vast number of derivatives with diverse functionalities. mdpi.com Researchers have developed numerous synthetic strategies to access substituted pyridazines, often starting from readily available precursors. liberty.edu The ability to functionalize the pyridazine ring at various positions makes it an attractive scaffold for building complex molecular architectures.

Academic Importance of Substituted Pyridazines in Contemporary Chemical Science

Substituted pyridazines are of paramount importance in modern chemical science, particularly in the realm of medicinal chemistry. The introduction of different substituents onto the pyridazine core allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can modulate its biological activity and pharmacokinetic profile. The pursuit of new therapeutic agents has led to the synthesis and evaluation of a multitude of pyridazine derivatives. For instance, various substituted pyridazines have been investigated for their potential as inhibitors of enzymes like cyclooxygenase, which is relevant for their analgesic effects. nih.gov

The development of efficient synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, has significantly contributed to the exploration of substituted pyridazines. researchgate.netresearchgate.net These methods provide a powerful toolkit for creating carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse library of pyridazine-based compounds for biological screening. The ongoing research into substituted pyridazines underscores their potential as privileged structures in drug discovery and as versatile building blocks in organic synthesis. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-6-(3-methylphenyl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2/c1-8-3-2-4-9(7-8)10-5-6-11(12)14-13-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEIFRHAHAWOUJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00498761 | |

| Record name | 3-Chloro-6-(3-methylphenyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00498761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66549-34-6 | |

| Record name | Pyridazine, 3-chloro-6-(3-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66549-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-6-(3-methylphenyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00498761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Characterization of 3 Chloro 6 3 Methylphenyl Pyridazine

A plausible synthetic route would involve the reaction of 3,6-dichloropyridazine (B152260) with a suitable organometallic reagent derived from 3-methylbenzene (m-xylene). For instance, a Suzuki coupling reaction would utilize (3-methylphenyl)boronic acid in the presence of a palladium catalyst and a base. researchgate.netresearchgate.net

Alternatively, a Stille coupling could be employed, reacting 3,6-dichloropyridazine with an organotin reagent like (3-methylphenyl)tributylstannane, also in the presence of a palladium catalyst. organic-chemistry.orgwikipedia.orglibretexts.org The general mechanism for such cross-coupling reactions involves the oxidative addition of the chloropyridazine to the palladium(0) catalyst, followed by transmetalation with the organometallic reagent and subsequent reductive elimination to yield the desired product. wikipedia.org

Table 1: Key Reagents for the Probable Synthesis of 3-Chloro-6-(3-methylphenyl)pyridazine

| Reagent Name | Chemical Formula | Role in Reaction |

| 3,6-Dichloropyridazine | C₄H₂Cl₂N₂ | Starting Material |

| (3-Methylphenyl)boronic acid | C₇H₉BO₂ | Reactant (Suzuki Coupling) |

| (3-Methylphenyl)tributylstannane | C₁₉H₃₄Sn | Reactant (Stille Coupling) |

| Palladium Catalyst (e.g., Pd(PPh₃)₄) | C₇₂H₆₀P₄Pd | Catalyst |

| Base (e.g., Na₂CO₃, K₂CO₃) | Na₂CO₃, K₂CO₃ | Activator in Suzuki Coupling |

Characterization of the synthesized this compound would involve standard analytical techniques. ¹H and ¹³C NMR spectroscopy would confirm the connectivity of the atoms and the presence of the methylphenyl and chloropyridazine moieties. Mass spectrometry would determine the molecular weight and fragmentation pattern, while infrared (IR) spectroscopy would identify the characteristic vibrational frequencies of the functional groups present in the molecule.

Research Findings on 3 Chloro 6 3 Methylphenyl Pyridazine

Established Synthetic Pathways for Pyridazine Core Construction

The construction of the pyridazine ring system is a fundamental step in the synthesis of its derivatives. Various methods have been developed, primarily focusing on ring-closure and cycloaddition reactions.

Ring-Closure Reactions from Precursors

Ring-closure reactions represent a classical and widely employed strategy for synthesizing the pyridazine core. rsc.org These methods typically involve the condensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine (B178648) or its derivatives. The versatility of this approach allows for the introduction of various substituents onto the pyridazine ring by selecting appropriately substituted precursors. For instance, the reaction of a substituted γ-keto acid with hydrazine hydrate (B1144303) can lead to the formation of a dihydropyridazinone, which can be subsequently aromatized to the corresponding pyridazine.

Another significant ring-closure approach involves the use of α,β-unsaturated hydrazones. A copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones provides an efficient route to 1,6-dihydropyridazines. organic-chemistry.org These intermediates can then be effectively converted to the aromatic pyridazine scaffold. organic-chemistry.org

Annulation Reactions and Cycloadditions (e.g., [4+2] Cycloadditions, Copper-Promoted Cyclizations)

Annulation and cycloaddition reactions offer powerful and often regioselective methods for constructing the pyridazine framework. nih.gov The [4+2] cycloaddition, or Diels-Alder reaction, is a prominent example. An inverse electron-demand aza-Diels-Alder reaction between electron-deficient 1,2,3-triazines (acting as dienes) and electron-rich 1-propynylamines (serving as dienophiles) provides a highly regioselective synthesis of 6-aryl-pyridazin-3-amines under neutral, metal-free conditions. organic-chemistry.orgorganic-chemistry.org

Furthermore, a catalyst-free [4+2] cycloaddition-elimination reaction of α-halogeno hydrazones with enaminones has been developed, offering a novel and efficient pathway to pyridazine and tetrahydrocinnoline derivatives under mild conditions. researchgate.netdntb.gov.ua Copper-catalyzed reactions have also proven valuable. For example, a copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones leads to 1,6-dihydropyridazines, which can be readily oxidized to pyridazines. organic-chemistry.org Additionally, copper-catalyzed [3+2] cycloaddition reactions have been utilized to synthesize fused pyridazine derivatives. nih.gov

Functionalization Strategies for Pyridazine Scaffolds

Once the pyridazine core is established, further functionalization is often necessary to arrive at the target molecule, this compound. This typically involves the introduction of the chloro and 3-methylphenyl substituents.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyridazines

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying halogenated pyridazines. researchgate.netyoutube.com The electron-deficient nature of the pyridazine ring, particularly when substituted with electron-withdrawing groups, facilitates attack by nucleophiles. masterorganicchemistry.com In the context of synthesizing derivatives of this compound, a common precursor is 3,6-dichloropyridazine (B152260).

The reaction of 3,6-dichloropyridazine with a nucleophile can lead to the substitution of one of the chlorine atoms. The regioselectivity of this substitution can be influenced by the reaction conditions and the nature of the nucleophile. For instance, the reaction of 3,6-dichloropyridazine with ammonia (B1221849) water can yield 3-amino-6-chloropyridazine. google.com The chlorine atom in these monochlorinated pyridazines remains susceptible to further nucleophilic attack, allowing for the introduction of a variety of functional groups. nih.gov The reaction proceeds through a Meisenheimer complex, a negatively charged intermediate, and the rate is influenced by the electron-withdrawing strength of substituents on the ring. researchgate.netmasterorganicchemistry.com

Metal-Catalyzed Cross-Coupling Reactions for Arylation

Metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds and are particularly useful for the arylation of pyridazine scaffolds.

The Suzuki-Miyaura cross-coupling reaction stands out as one of the most efficient and versatile methods for preparing π-conjugated heterocyclic systems, including arylated pyridazines. nih.govnih.govresearchgate.net This reaction typically involves the coupling of a halogenated pyridazine with an arylboronic acid in the presence of a palladium catalyst and a base. nih.govmdpi.com

For the synthesis of this compound, a plausible route involves the Suzuki-Miyaura coupling of 3,6-dichloropyridazine with 3-methylphenylboronic acid. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. mdpi.comrsc.org For example, Pd(PPh₃)₄ is a commonly used catalyst, often in combination with a base like sodium carbonate or potassium phosphate. nih.govmdpi.com The reaction can be performed in various solvents, including mixtures of DME, ethanol, and water, or 1,4-dioxane. nih.govmdpi.com

Research has shown that in dihalopyridazines, the site of the Suzuki-Miyaura coupling can be influenced by the nature of the halogens and the substitution pattern. For instance, in 3-chloro-5-bromo-6-phenylpyridazine, the reaction occurs preferentially at the C5 position (the bromo-substituted carbon). rsc.org In symmetrically substituted 3,6-dihalopyridazines, mono-arylation can be achieved efficiently. rsc.org

Nickel-Catalyzed Approaches (e.g., Suzuki-Miyaura, Kumada-Tamao-Corriu)

Nickel-catalyzed cross-coupling reactions provide a powerful tool for the formation of carbon-carbon bonds in the synthesis of pyridazine derivatives. These methods are particularly useful for introducing aryl or vinyl substituents onto the pyridazine ring.

The Suzuki-Miyaura coupling reaction, which typically uses a palladium catalyst, can also be facilitated by nickel catalysts. wikipedia.org This reaction involves the coupling of an organoboron reagent with an organic halide. wikipedia.org For the synthesis of pyridazine analogues, a chloropyridazine can be coupled with an appropriate arylboronic acid. nih.govnih.gov The use of nickel catalysts can sometimes offer advantages in terms of cost and reactivity for specific substrates. The general catalytic cycle involves oxidative addition of the nickel(0) complex to the organohalide, transmetalation with the organoboron compound, and reductive elimination to yield the coupled product and regenerate the nickel(0) catalyst. chem-station.com

The Kumada-Tamao-Corriu coupling is another significant nickel-catalyzed cross-coupling reaction that utilizes a Grignard reagent as the organometallic nucleophile. chem-station.comwikipedia.org This reaction is one of the earliest examples of catalytic cross-coupling for C-C bond formation. wikipedia.org In the context of pyridazine synthesis, a chloro- or bromopyridazine can be reacted with an aryl Grignard reagent, such as 3-methylphenylmagnesium bromide, in the presence of a nickel catalyst. chem-station.comwikipedia.org While highly effective, the strong basicity and nucleophilicity of Grignard reagents can limit the functional group tolerance of the reaction. chem-station.com However, advancements in ligand design and reaction conditions have expanded the scope of this methodology. acs.orgresearchgate.net Rhodium–aluminum bimetallic complexes have also been shown to catalyze the Kumada–Tamao–Corriu reaction, even with challenging aryl fluoride (B91410) substrates. acs.org

| Reaction | Organometallic Reagent | Typical Catalyst | Key Advantages | Key Limitations |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron (e.g., boronic acids) | Palladium or Nickel complexes | Mild reaction conditions, high functional group tolerance, commercially available reagents. wikipedia.orgnih.gov | Potential for catalyst poisoning by some functional groups. |

| Kumada-Tamao-Corriu | Grignard reagent (Organomagnesium) | Nickel or Palladium complexes | High reactivity, readily available Grignard reagents. chem-station.comwikipedia.org | Limited functional group tolerance due to the high reactivity of the Grignard reagent. chem-station.com |

Derivatization from Pyridazinone Intermediates (e.g., Halogenation with Phosphorus Oxychloride)

A common and versatile strategy for the synthesis of 3-chloropyridazines involves the derivatization of pyridazinone intermediates. This two-step approach typically begins with the construction of a pyridazinone ring, which is then subjected to a halogenation reaction.

The synthesis of the pyridazinone precursor can be achieved through various methods, such as the condensation of a γ-ketoacid with hydrazine hydrate. researchgate.net For instance, the reaction of 4-oxo-4-(3-methylphenyl)butanoic acid with hydrazine would yield 6-(3-methylphenyl)pyridazin-3(2H)-one.

The subsequent conversion of the pyridazinone to the corresponding 3-chloropyridazine (B74176) is frequently accomplished using a halogenating agent like phosphorus oxychloride (POCl₃). nih.govgoogle.comresearchgate.net This reaction effectively replaces the hydroxyl group of the pyridazinone tautomer with a chlorine atom. google.com The reaction is often performed at elevated temperatures, and in some cases, a disubstituted formamide (B127407) like dimethylformamide (DMF) can be used as a co-reagent, which may proceed via a Vilsmeier-Haack type intermediate. google.com This method is widely applicable and allows for the introduction of a chloro substituent at a specific position on the pyridazine ring, which can then serve as a handle for further functionalization through nucleophilic substitution or cross-coupling reactions. nih.gov For example, 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one can be reacted with phosphorus oxychloride to yield the 3-chloropyridazine derivative. nih.gov

Other Functional Group Interconversions (e.g., Oxidation, Reduction)

Beyond the primary ring-forming and halogenation reactions, other functional group interconversions (FGIs) are crucial for accessing a diverse range of pyridazine analogues. These transformations allow for the modification of substituents on the pyridazine core.

Oxidation reactions can be employed to introduce or modify functional groups. For example, a methyl group on the pyridazine ring could potentially be oxidized to a carboxylic acid, which can then be used in further synthetic manipulations. Reagents like potassium permanganate (B83412) or chromium trioxide are classical oxidants for such transformations, though milder and more selective methods are continuously being developed. imperial.ac.uk

Reduction reactions are also synthetically valuable. For instance, a nitro group on the pyridazine ring can be reduced to an amino group, which is a key functional group in many biologically active molecules. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or reductions with metals in acidic media are common methods for this transformation. vanderbilt.edu The reduction of other functional groups, such as esters or amides, can also be performed to introduce different substituents. imperial.ac.uk Lithium aluminium hydride (LAH) is a powerful reducing agent capable of reducing a wide variety of functional groups, though its high reactivity necessitates careful control of reaction conditions. imperial.ac.uk

Considerations for Regioselectivity and Stereocontrol in Pyridazine Synthesis

Regioselectivity , the control of the position of substitution, is a critical aspect of pyridazine synthesis. In the formation of the pyridazine ring itself, the choice of starting materials and reaction conditions dictates the placement of substituents. For instance, in the reaction of an unsymmetrical 1,4-dicarbonyl compound with hydrazine, two regioisomeric pyridazines can potentially form. The electronic and steric properties of the substituents on the dicarbonyl compound can influence the regiochemical outcome. rsc.org

Inverse-electron-demand Diels-Alder reactions of tetrazines with alkynyl sulfides have been shown to be highly regioselective, providing a route to trisubstituted pyridazines without the formation of regioisomers. rsc.org Similarly, aza-Diels-Alder reactions of 1,2,3-triazines with 1-propynylamines can provide direct access to a wide range of 6-aryl-pyridazin-3-amines with high regioselectivity. acs.orgorganic-chemistry.org

Stereocontrol , the control of the three-dimensional arrangement of atoms, becomes important when chiral centers are present in the substituents or when the pyridazine ring is part of a larger, stereochemically complex molecule. While the pyridazine ring itself is aromatic and planar, the synthesis of pyridazine-containing compounds with specific stereochemistry often relies on the use of chiral starting materials or chiral catalysts. For example, the stereocontrolled synthesis of pyridazine nucleoside analogues has been explored through intramolecular glycosylation, demonstrating methods to control the stereochemistry at the anomeric carbon. tandfonline.comtandfonline.com In the synthesis of spirocyclic pyrans, stereocontrol can be achieved by taking advantage of different reaction rates for epoxidation and nucleophilic addition. nih.gov

Green Chemistry Principles Applied to Pyridazine Synthesis

The application of green chemistry principles to the synthesis of pyridazines and other heterocyclic compounds is an area of growing importance, aiming to reduce the environmental impact of chemical processes. rasayanjournal.co.in This involves the use of safer solvents, the development of catalyst-based reactions, and the implementation of energy-efficient techniques. nih.govacs.org

One key aspect of green chemistry is the use of alternative reaction media . Ionic liquids have been investigated as environmentally benign solvents and catalysts for the synthesis of pyridazine derivatives, offering advantages such as reduced reaction times, increased yields, and the potential for recycling. researchgate.net Water is another green solvent that is being explored for pyridazine synthesis, for example, in Heck reactions catalyzed by palladium- and copper-doped Raney nickel. researchgate.net

Catalysis is a cornerstone of green chemistry. biosynce.com The use of catalytic amounts of reagents, as seen in the cross-coupling reactions discussed earlier, is inherently more atom-economical than stoichiometric reactions. wikipedia.orgchem-station.com Metal-free catalytic systems are also being developed to avoid the use of potentially toxic and expensive heavy metals. organic-chemistry.orgorganic-chemistry.org

Energy efficiency can be improved through methods like microwave-assisted synthesis. nih.govacs.org Microwave irradiation can significantly shorten reaction times and improve yields compared to conventional heating methods. nih.gov One-pot, multicomponent reactions (MCRs) are another green chemistry approach that enhances efficiency by combining multiple synthetic steps into a single operation, thereby reducing solvent usage and waste generation. nih.gov The synthesis of pyridazin-3(2H)-ones from aromatic sulfonyl hydrazides and mucohalic acids using a simple organic acid as a promoter is an example of an eco-friendly and efficient one-step process. researchgate.net

| Principle | Application in Pyridazine Synthesis | Example |

|---|---|---|

| Alternative Solvents | Use of ionic liquids or water as reaction media. researchgate.netresearchgate.net | Diels-Alder reactions in imidazolium (B1220033) ionic liquids. researchgate.net |

| Catalysis | Employment of catalytic cross-coupling reactions; development of metal-free catalysts. chem-station.comorganic-chemistry.org | Nickel-catalyzed Kumada-Tamao-Corriu coupling. chem-station.com |

| Energy Efficiency | Microwave-assisted synthesis to reduce reaction times. nih.gov | Microwave-assisted synthesis of pyridine (B92270) derivatives. nih.gov |

| Atom Economy | Use of one-pot, multicomponent reactions. nih.gov | One-pot synthesis of 3-pyridine derivatives. nih.gov |

Mechanistic Investigations of Nucleophilic Displacements on the Pyridazine Ring

The primary mechanism for nucleophilic substitution on the this compound ring is the bimolecular nucleophilic aromatic substitution (SNAr) pathway. nih.govlibretexts.org This reaction is distinct from SN1 and SN2 reactions and is characteristic of aryl halides bearing electron-withdrawing groups. libretexts.org In this case, the two nitrogen atoms within the pyridazine ring act as powerful electron-withdrawing groups, which significantly lowers the electron density of the ring and activates the carbon-chlorine bond towards nucleophilic attack. nih.gov

The SNAr mechanism proceeds in two main steps:

Nucleophilic Attack and Formation of a Meisenheimer Complex : A nucleophile attacks the carbon atom bonded to the chlorine, leading to the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. libretexts.orgresearchgate.net The aromaticity of the pyridazine ring is temporarily disrupted during this step. youtube.com The negative charge of this intermediate is stabilized by delocalization onto the electronegative nitrogen atoms of the pyridazine ring. masterorganicchemistry.com

Elimination of the Leaving Group : The aromaticity of the ring is restored by the expulsion of the chloride ion, which acts as the leaving group, resulting in the final substituted product. libretexts.org

Kinetic studies on analogous chloropyrimidines and chlorotriazines show that these reactions typically follow second-order kinetics, being first-order in both the substrate and the nucleophile. zenodo.orglibretexts.org The reactivity is markedly influenced by the nature of the nucleophile and the solvent. For instance, reactions with various amines like piperidine (B6355638) and morpholine (B109124) have been studied, demonstrating the feasibility of forming C-N bonds at this position. rsc.org The presence of the 3-methylphenyl group at the 6-position is expected to exert a minor electronic effect on the reactivity at the 3-position compared to the dominant influence of the ring nitrogens.

| Step | Description | Key Features | Supporting Evidence |

|---|---|---|---|

| 1. Nucleophilic Attack | The nucleophile adds to the carbon atom bearing the chlorine atom. | Formation of a tetrahedral, negatively charged intermediate (Meisenheimer Complex). libretexts.org Disruption of ring aromaticity. youtube.com | Isolation and characterization of Meisenheimer complexes in related systems. Kinetic data consistent with a bimolecular rate-determining step. researchgate.netlibretexts.org |

| 2. Leaving Group Departure | The chloride ion is expelled from the intermediate. | Restoration of the aromatic pyridazine ring. This step is typically fast. | Identification of the substituted product and the displaced chloride ion. nih.gov |

Exploration of Metal-Catalyzed Coupling Reaction Mechanisms

The C-Cl bond in this compound is a suitable handle for various metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Palladium and nickel catalysts are most commonly employed for these transformations.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are fundamental in modern organic synthesis. wikipedia.org The catalytic cycle for these reactions generally involves three key steps: oxidative addition, transmetalation (or a related step), and reductive elimination. libretexts.orgmdpi.com

Oxidative Addition : The cycle begins with the reaction of the active Pd(0) catalyst with this compound. The palladium atom inserts itself into the carbon-chlorine bond, forming a Pd(II) intermediate. This step is often rate-limiting, particularly with less reactive aryl chlorides, due to the high strength of the C-Cl bond compared to C-Br or C-I bonds. mdpi.com

Transmetalation : In a Suzuki coupling, the organopalladium(II) complex then reacts with an organoboron compound, which is activated by a base. wikipedia.orgorganic-chemistry.org This step involves the transfer of the organic group from the boron atom to the palladium center, displacing the halide and forming a new diarylpalladium(II) intermediate. libretexts.org

Reductive Elimination : This is the final product-forming step. The two organic ligands on the palladium(II) center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. rsc.orgnih.gov Reductive elimination is often faster from three-coordinate palladium complexes than from four-coordinate ones. nih.gov

These reactions have been successfully applied to various heteroaryl chlorides, including pyridazines, pyrimidines, and pyrazines, often requiring highly active catalysts, such as those employing N-heterocyclic carbene (NHC) ligands, to achieve good yields. researchgate.netresearchgate.net

| Step | Reactants | Intermediate/Product | Description |

|---|---|---|---|

| Oxidative Addition | This compound + Pd(0)Ln | (Pyridazinyl)Pd(II)(Cl)Ln | The Pd(0) catalyst inserts into the C-Cl bond. libretexts.org |

| Transmetalation | (Pyridazinyl)Pd(II)(Cl)Ln + R-B(OR')2 + Base | (Pyridazinyl)Pd(II)(R)Ln | The organic group (R) is transferred from boron to palladium. wikipedia.org |

| Reductive Elimination | (Pyridazinyl)Pd(II)(R)Ln | 6-(3-methylphenyl)-3-(R)pyridazine + Pd(0)Ln | The coupled product is released, regenerating the Pd(0) catalyst. nih.gov |

Nickel-based catalysts have emerged as a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. nih.gov Nickel catalysis can proceed through various mechanistic cycles, including not only the Ni(0)/Ni(II) pathway analogous to palladium but also cycles involving paramagnetic Ni(I) and Ni(III) intermediates. nih.govchemrxiv.org These alternative pathways, often involving single-electron transfer (SET) steps, can enable unique reactivity. nih.govacs.org

A plausible Ni(I)/Ni(III) cycle involves:

Oxidative addition of the aryl halide to a Ni(I) species to generate a Ni(III) intermediate. nih.gov

Transmetalation at the Ni(III) center.

Reductive elimination from the Ni(III) complex to form the product and regenerate a Ni(I) species. nih.gov

A significant challenge in nickel catalysis is the propensity for catalyst deactivation. Several deactivation pathways have been identified:

Dimerization : Monoligated Ni(0) or Ni(II)-aryl intermediates can dimerize to form off-cycle species that are catalytically inactive or have reduced activity. nih.govchemrxiv.org These dimers may be recalcitrant to re-entering the catalytic cycle. nih.gov

Ligand Degradation : The ancillary ligands supporting the nickel center can undergo reactions like C-P bond activation or cyclometalation, leading to catalyst decomposition. nih.gov

Inhibition by Byproducts : In hydrodechlorination reactions, for example, the product HCl can remain on the catalyst surface and inhibit the adsorption of new substrate molecules, leading to deactivation. rsc.org

Understanding these deactivation modes is critical for designing robust nickel-based catalytic systems for the functionalization of substrates like this compound. chemrxiv.org

Intramolecular Cyclization and Rearrangement Processes

The pyridazine framework, when appropriately substituted, can participate in intramolecular cyclization and rearrangement reactions to generate complex, fused heterocyclic systems. mdpi.commdpi.com For this compound, such reactions would typically require the introduction of a reactive functional group, for example, on the methylphenyl substituent.

An example of such a process would be an intramolecular nucleophilic substitution, where a nucleophilic group tethered to the phenyl ring attacks the C3 position of the pyridazine, displacing the chloride and forming a new ring. Thiolate anions, for instance, have been used in related systems to generate fused thieno[2,3-c]pyridazines. nih.gov

Furthermore, pyridazine derivatives can undergo intramolecular cycloaddition reactions. jst.go.jp For instance, a 3-chloro-6-phenoxypyridazine (B74615) bearing an allyl group on the phenoxy substituent has been shown to undergo intramolecular cycloaddition to form xanthene derivatives. jst.go.jp While not a direct reaction of this compound itself, this illustrates the potential of the pyridazine core to participate in complex rearrangements and cyclizations to build polycyclic structures. nih.govrsc.org These transformations are often key steps in the synthesis of novel materials and biologically active molecules. nih.govnih.gov

Comprehensive Reactivity Profile of the 3-Chloro-6-phenylpyridazine (B182944) System

The reactivity of the 3-Chloro-6-phenylpyridazine system is dominated by the electrophilic nature of the pyridazine ring, which is enhanced by the two adjacent nitrogen atoms. This electronic feature dictates the primary modes of reaction for the molecule.

C-Cl Bond at C3 : This is the most reactive site on the molecule for transformations involving the cleavage of a substituent. It readily undergoes SNAr reactions with a wide range of nucleophiles (amines, alkoxides, thiols). nih.gov It is also the primary site for oxidative addition in metal-catalyzed cross-coupling reactions with both palladium and nickel catalysts. mdpi.comacs.org Quantum mechanics calculations on the analogous 3-chloropyridazine show a significant LUMO+1 lobe on the C-Cl carbon, correlating with its high electrophilic reactivity. wuxiapptec.com

Pyridazine Ring Nitrogens : The lone pairs on the nitrogen atoms impart basic properties to the molecule, allowing for protonation or alkylation to form pyridazinium salts. organic-chemistry.org This can also influence the reactivity of the ring system.

Aromatic Rings (Pyridazine and Phenyl) : Both rings are generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the pyridazine nitrogens and the chloro-substituent. The phenyl ring is slightly activated by the methyl group, but harsh conditions would likely be required for reactions like nitration or halogenation.

Methyl Group : The methyl group on the phenyl ring is the least reactive site under typical conditions but could potentially undergo radical substitution under specific free-radical-promoting conditions.

| Reactive Site | Type of Reaction | Typical Reagents/Conditions | Relative Reactivity |

|---|---|---|---|

| C3-Cl Bond | Nucleophilic Aromatic Substitution (SNAr) | Amines, Alkoxides, Thiols, etc. nih.govresearchgate.net | High |

| C3-Cl Bond | Metal-Catalyzed Cross-Coupling | Pd or Ni catalysts, Organoboron/Organozinc reagents. researchgate.netacs.org | High |

| Ring Nitrogens | Protonation/Alkylation | Acids, Alkyl Halides. organic-chemistry.org | Moderate |

| Aromatic Rings | Electrophilic Substitution | Strong acids/electrophiles (e.g., HNO3/H2SO4) | Low |

| Methyl Group | Radical Substitution | Radical initiators (e.g., NBS/AIBN) | Low |

Advanced Structural Characterization and Spectroscopic Analysis

Spectroscopic Techniques for Molecular Structure Elucidation

The elucidation of the molecular structure of a compound like 3-Chloro-6-(3-methylphenyl)pyridazine would typically rely on a combination of spectroscopic methods. Each technique provides unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental techniques for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: This technique would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to observe distinct signals for the protons on the pyridazine (B1198779) ring, the tolyl substituent, and the methyl group. The splitting patterns (e.g., doublets, triplets, multiplets) would help to establish the connectivity of the protons.

¹³C NMR Spectroscopy: This method detects the carbon atoms in the molecule, providing information on the number of unique carbon environments. For the target compound, distinct signals would be expected for each carbon atom in the pyridazine and phenyl rings, as well as for the methyl group carbon.

A search for experimental ¹H NMR and ¹³C NMR data for this compound did not yield any specific results.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands would be expected for:

C-H stretching vibrations in the aromatic rings and the methyl group.

C=C and C=N stretching vibrations within the aromatic pyridazine and phenyl rings.

The C-Cl stretching vibration.

Specific IR absorption data for this compound is not available in the reviewed literature.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, as well as other peaks resulting from the fragmentation of the molecule.

No experimental mass spectrometry data for this compound has been found in public databases.

X-ray Crystallography for Solid-State Structure Determination

Molecular Conformation and Planarity Analysis

Analysis of the crystal structure would reveal the dihedral angle between the pyridazine and the 3-methylphenyl rings, which would be crucial for understanding the degree of planarity of the molecule. This, in turn, influences its electronic properties and potential for intermolecular interactions.

Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

X-ray crystallography can also elucidate the nature of intermolecular forces that govern the packing of molecules in the crystal lattice. This could include potential weak hydrogen bonds, π-π stacking interactions between the aromatic rings, and other van der Waals forces. These interactions are fundamental to understanding the solid-state properties of the compound.

A search for published crystal structure data for this compound was unsuccessful.

Detailed Analysis of Bond Lengths and Angles

While a definitive crystal structure for this compound is not publicly available, a comprehensive analysis can be extrapolated from structurally analogous compounds. A prime example is 6-Chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine, which shares the critical 3-methylphenyl and a chloro-substituted nitrogen-containing heterocyclic core.

In this related molecule, the pyridazine ring exhibits a notable localization of its double bonds. The N–N bond lengths within the fused triazolopyridazine framework are reported to be significantly longer than the C–N bonds, with N2–N3 at 1.372(3) Å and N8–N9 at 1.381(3) Å, compared to C1–N2 at 1.290(4) Å, C4–N9 at 1.317(4) Å, and C7–N8 at 1.324(4) Å. The C–Cl bond is characterized as weak, with a length of 1.732(3) Å. These values suggest a defined electronic structure within the heterocyclic system.

For comparative purposes, in other pyridazine derivatives, the planarity of the 3-chloropyridazine (B74176) unit is a recurring feature, with a root-mean-square deviation of atoms from the mean plane being minimal. For instance, the 3-chloro-6-hydrazinylpyridazine moiety in one of its derivatives is planar with an r.m.s. deviation of 0.0219 Å.

Table 1: Selected Bond Lengths in a Structurally Similar Pyridazine Derivative Data extracted from a study on 6-Chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine.

| Bond | Length (Å) |

| N2–N3 | 1.372(3) |

| N8–N9 | 1.381(3) |

| C1–N2 | 1.290(4) |

| C4–N9 | 1.317(4) |

| C7–N8 | 1.324(4) |

| C–Cl | 1.732(3) |

Crystal Packing and Supramolecular Assembly

The solid-state arrangement of this compound molecules is governed by a combination of intermolecular forces, leading to a specific crystal packing and supramolecular assembly. Drawing parallels from related structures, it is anticipated that π–π stacking interactions and weak hydrogen bonds play a pivotal role.

In the analogous compound, 6-Chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine, the molecules form dimers that are connected through π–π interactions. The centroid-to-centroid distance between the pyridazine rings in these dimers is 3.699(2) Å. These dimers are further interconnected with neighboring molecules via C–H···N hydrogen bonds. Specifically, a C6–H6···N9 interaction is observed with an H6···N9 distance of 2.55 Å.

The molecule itself is essentially planar, with a very small dihedral angle of 2.21° between the mean planes of the phenyl ring and the bicyclic system. This planarity facilitates the close packing of the molecules in the crystal lattice.

In other related chloropyridazine structures, similar π–π stacking interactions are a common feature. For example, in the crystal structure of 3-Chloro-6-[(E)-2-(1-phenylethylidene)hydrazinyl]pyridazine, π–π interactions between the pyridazine rings of symmetry-related molecules are crucial for stabilizing the crystal structure, with centroid-centroid separations ranging from 3.6909(13) Å to 3.9059(13) Å.

Table 2: Crystallographic and Interaction Data for an Analogous Pyridazine Compound Data from 6-Chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Dihedral Angle (Phenyl/Bicyclic System) | 2.21° |

| π–π Stacking Distance (Centroid-Centroid) | 3.699(2) Å |

| C–H···N Hydrogen Bond Distance | 2.55 Å (H6···N9) |

Chiral Analysis and Stereochemical Characterization

The molecule this compound is inherently achiral. It does not possess any stereogenic centers, and the molecule has a plane of symmetry that bisects the pyridazine and phenyl rings, assuming free rotation around the C-C bond connecting the two rings. Consequently, it does not exhibit enantiomerism.

Furthermore, there is no evidence in the literature to suggest that this compound exhibits atropisomerism, a type of axial chirality that arises from restricted rotation around a single bond. The energy barrier for rotation around the bond connecting the pyridazine and 3-methylphenyl rings is not expected to be high enough to allow for the isolation of stable rotational isomers at room temperature. Therefore, no specific stereochemical characterization is required for this compound under normal conditions.

Computational and Theoretical Investigations on 3 Chloro 6 3 Methylphenyl Pyridazine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations for 3-Chloro-6-(3-methylphenyl)pyridazine would provide fundamental information about its geometry, stability, and electronic properties. Studies on analogous compounds, such as 3-chloro-6-methoxypyridazine, have successfully employed DFT to analyze their structural and electronic characteristics. nih.gov

Geometry Optimization and Electronic Structure Analysis (e.g., Frontier Molecular Orbitals: HOMO, LUMO, Energy Gap)

A primary step in any quantum chemical study is the geometry optimization of the molecule. For this compound, this process would involve finding the most stable three-dimensional arrangement of its atoms, corresponding to a minimum on the potential energy surface. This optimized geometry provides the foundation for all subsequent calculations.

Following optimization, an analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the energy gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and reactive. For other pyridazine (B1198779) derivatives, the distribution of HOMO and LUMO has been shown to be localized on specific parts of the molecule, which is critical for predicting reactivity. tandfonline.com

A hypothetical data table for the frontier molecular orbitals of this compound, if calculated, would resemble the following:

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Note: The following values are for illustrative purposes and are not based on actual calculations for the specified compound.)

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net The MEP map illustrates regions of positive and negative electrostatic potential on the electron density surface. For this compound, an MEP map would identify:

Nucleophilic sites: Electron-rich regions (typically colored red or yellow) that are susceptible to electrophilic attack. These would likely be located around the nitrogen atoms of the pyridazine ring due to their lone pairs of electrons.

Electrophilic sites: Electron-deficient regions (typically colored blue) that are prone to nucleophilic attack. These might be found near the chlorine atom and the hydrogen atoms.

Understanding the MEP is fundamental for predicting non-covalent interactions, such as hydrogen bonding, which are critical in biological systems. researchgate.net

Local Reactivity Descriptors (e.g., Fukui Indices)

While HOMO and LUMO provide a general picture of reactivity, local reactivity descriptors, such as Fukui functions, offer more detailed, atom-specific information. Fukui functions are used to predict which atoms within a molecule are most likely to be involved in different types of chemical reactions. For this compound, calculating Fukui indices would help to distinguish the reactivity of the different carbon and nitrogen atoms in the pyridazine ring and the phenyl substituent, providing a more nuanced understanding of its chemical behavior.

Vibrational Spectroscopy Simulations (e.g., IR Frequencies)

Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum for this compound can be generated. This simulated spectrum can be compared with experimental data to confirm the molecular structure and aid in the assignment of vibrational modes to specific bonds and functional groups. Such analyses have been effectively used for other chlorinated pyridazine compounds. nih.gov

In Silico Modeling for Ligand-Target Interaction Prediction (e.g., Molecular Docking)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein. amazonaws.com For this compound, molecular docking studies could be performed to investigate its potential as an inhibitor for various enzymes or receptors that are implicated in disease. The process involves placing the 3D structure of the compound into the binding site of a target protein and calculating the binding affinity.

Successful docking studies would provide insights into:

The binding mode and posture of the compound within the active site.

Key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

A predicted binding energy, which can be used to rank its potential efficacy against other compounds.

Such in silico screening is a crucial step in modern drug discovery, allowing for the prioritization of compounds for further experimental testing. nih.gov

Computational Prediction of Chemical Reactivity and Selectivity

Computational chemistry provides powerful tools for predicting the chemical behavior of molecules. Through methods like Density Functional Theory (DFT), it is possible to model the electronic structure of this compound and from this, infer its reactivity and the selectivity of its reactions. Key parameters derived from these calculations include the energies of the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP).

Frontier Molecular Orbital Analysis (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting chemical reactivity. The HOMO is the orbital most likely to donate electrons in a reaction (nucleophilic character), while the LUMO is the most likely to accept electrons (electrophilic character). The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. aimspress.com

For this compound, DFT calculations at the B3LYP/6-311++G(d,p) level, a common method for such analyses, would be expected to show the distribution of these frontier orbitals. nih.gov The HOMO is likely to be distributed over the more electron-rich 3-methylphenyl ring, while the LUMO would be predominantly located on the electron-deficient pyridazine ring, particularly around the carbon atom bonded to the chlorine atom. This distribution indicates that the molecule would act as an electron acceptor at the pyridazine ring in reactions.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Predicted Energy (eV) | Significance |

| EHOMO | -6.85 | Indicates electron-donating capability; susceptibility to electrophilic attack. |

| ELUMO | -1.72 | Indicates electron-accepting capability; susceptibility to nucleophilic attack. |

| Energy Gap (ΔE) | 5.13 | A relatively small gap suggests high chemical reactivity. nih.gov |

Note: These are hypothetical values based on trends observed for similar pyridazine derivatives and are intended to be illustrative.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on a molecule, allowing for the prediction of sites for electrophilic and nucleophilic attack. nih.govnih.gov The MEP surface is color-coded to indicate different electrostatic potential values: red indicates regions of high electron density (negative potential), which are favorable for electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. nih.gov Green areas represent regions of neutral potential.

A predicted MEP map for this compound would likely show a significant region of negative potential (red) around the nitrogen atoms of the pyridazine ring due to their lone pairs of electrons. rsc.org These sites are the most basic and prone to protonation or coordination with Lewis acids. A strong positive potential (blue) would be expected on the carbon atom attached to the chlorine atom (C3). This positive potential is a result of the strong electron-withdrawing nature of both the adjacent nitrogen atom and the chlorine atom, making this site the most probable target for nucleophilic attack. The 3-methylphenyl ring would exhibit a more neutral potential, with some negative character due to the π-electron cloud.

Table 2: Predicted Molecular Electrostatic Potential (MEP) Values at Key Sites of this compound

| Molecular Region | Predicted MEP Value (kcal/mol) | Predicted Reactivity |

| Pyridazine Nitrogen Atoms | -35 to -45 | Highly susceptible to electrophilic attack and protonation. |

| C3-Carbon (attached to Cl) | +25 to +35 | Primary site for nucleophilic substitution. |

| 3-Methylphenyl Ring | -10 to +5 | Generally less reactive towards polar reagents compared to the pyridazine ring. |

Note: These are hypothetical values based on trends observed for similar pyridazine derivatives and are intended to be illustrative.

Based on these computational insights, the primary mode of reactivity for this compound is predicted to be nucleophilic aromatic substitution at the C3 position, leading to the displacement of the chloro substituent. The electron-deficient nature of the pyridazine ring, amplified by the C3-chloro group, facilitates this type of reaction. Electrophilic attack is most likely to occur at the basic nitrogen atoms of the pyridazine ring.

Structure Activity Relationship Sar Studies of Pyridazine Derivatives

Methodologies for SAR Elucidation (e.g., Electronic-Topological Method, Neural Networks)

The elucidation of Structure-Activity Relationships (SAR) for pyridazine (B1198779) derivatives often employs sophisticated computational techniques to correlate molecular structure with biological activity. These methods provide a framework for predicting the activity of novel compounds and for understanding the key structural features that govern their function.

Electronic-Topological Method (ETM): The ETM is a powerful tool in QSAR studies that considers both the electronic and topological characteristics of a molecule. researchgate.net This method represents a molecule using matrices that encode information about atomic properties and their spatial arrangement. researchgate.net For a series of pyridazine derivatives, the ETM can identify specific pharmacophores—arrangements of atoms and electronic features—that are crucial for biological activity. researchgate.net The input for ETM typically includes data from conformational analysis and quantum-chemical calculations for a set of both active and inactive molecules. researchgate.net

Neural Networks: Artificial Neural Networks (ANNs) are increasingly used in QSAR modeling to handle complex, non-linear relationships between molecular descriptors and biological activity. nih.govspringernature.comarxiv.orgnih.gov In the context of pyridazine derivatives, a multi-task neural network can be trained on data from multiple assays simultaneously to predict the activity of new compounds. arxiv.org This approach can often lead to more robust and predictive models compared to single-task methods. arxiv.org Deep neural networks (DNNs), a more advanced form of ANNs, have also shown great promise in QSAR for their ability to learn intricate patterns from large datasets. nih.govspringernature.com

| Methodology | Description | Application to Pyridazines |

| Electronic-Topological Method (ETM) | Correlates molecular structure with activity by identifying key electronic and topological features (pharmacophores). | Identifies essential structural fragments and their electronic properties for the biological activity of pyridazine derivatives. |

| Neural Networks (ANNs/DNNs) | Machine learning algorithms that model complex, non-linear relationships between molecular descriptors and biological activity. | Predicts the biological activity of novel pyridazine compounds based on learned patterns from existing data. |

Impact of Substituent Effects on Molecular Functionality

The nature and position of substituents on the pyridazine ring have a profound impact on the molecule's physicochemical properties and, consequently, its biological activity. For 3-Chloro-6-(3-methylphenyl)pyridazine, the chloro group at position 3 and the 3-methylphenyl group at position 6 are key determinants of its molecular functionality.

Positional Isomerism and the Influence of Substituent Nature

The positions of substituents on the pyridazine ring are critical. The electron-withdrawing nature of the two adjacent nitrogen atoms in the pyridazine ring influences the electronic properties of the carbon atoms. nih.gov The C-3 and C-6 positions are particularly susceptible to nucleophilic substitution, making them key points for chemical modification. nih.gov

| Substituent | Position | General Effect on Pyridazine Ring | Potential Impact on this compound |

| Chloro | 3 | Electron-withdrawing, potential for nucleophilic displacement. | Enhances reactivity at C-3, influences electronic distribution. |

| 3-Methylphenyl | 6 | Adds steric bulk and lipophilicity, influences conformation. | Affects binding to target proteins through steric and hydrophobic interactions. |

Conformational Analysis and its Correlation with Activity

The three-dimensional conformation of a molecule is a critical determinant of its ability to interact with a biological target. For this compound, the rotation around the single bond connecting the pyridazine ring and the phenyl ring is a key conformational feature. The presence of the methyl group on the phenyl ring can influence the preferred dihedral angle between the two rings.

Investigation of Tautomerism and Atropisomerism in Pyridazine Analogues

Tautomerism: Tautomerism, the interconversion of structural isomers through the migration of a proton, is a relevant phenomenon for certain pyridazine derivatives, particularly pyridazinones (which possess a carbonyl group). researchgate.net For instance, pyridazin-3(2H)-one can exist in equilibrium with its tautomeric form, pyridazin-3-ol. nih.gov Theoretical studies using density functional theory (DFT) have shown that the energy barrier for this tautomeric conversion can be significant and is influenced by the solvent. nih.gov While this compound itself is not a pyridazinone and thus less likely to exhibit this specific type of tautomerism, understanding tautomeric possibilities is crucial when designing analogues or considering its metabolism. Hydroxypyridine derivatives, for example, often exist predominantly as their pyridone tautomers. chemtube3d.comyoutube.com

Atropisomerism: Atropisomerism is a type of stereoisomerism that arises from hindered rotation around a single bond. routledge.com In the case of this compound, the bond between the pyridazine C-6 and the phenyl ring is a potential axis of chirality. If the steric hindrance caused by the substituents is large enough to restrict free rotation, the molecule could exist as a pair of stable, non-superimposable atropisomers. The presence of the methyl group in the meta position of the phenyl ring, along with the adjacent nitrogen atom of the pyridazine ring, could contribute to such restricted rotation. While there is limited specific literature on atropisomerism in this exact compound, the concept is of growing importance in medicinal chemistry as different atropisomers can exhibit distinct biological activities.

Ligand-Receptor Interaction Modeling Derived from SAR Data

SAR data provides the foundation for building models of how a ligand like this compound might interact with its biological target. The pyridazine ring itself possesses key features for molecular recognition. The two adjacent nitrogen atoms are potent hydrogen bond acceptors, and in some cases, can engage in dual hydrogen-bonding interactions with a target protein. nih.gov

For this compound, the following potential interactions can be hypothesized based on its structure and general SAR principles for pyridazines:

Hydrogen Bonding: The nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors, interacting with hydrogen bond donor residues (e.g., amides, hydroxyl groups) in a receptor's active site. nih.gov

Hydrophobic Interactions: The 3-methylphenyl group provides a significant hydrophobic surface that can engage with nonpolar pockets in a protein.

Halogen Bonding: The chlorine atom at the C-3 position can potentially participate in halogen bonding, a noncovalent interaction with a nucleophilic atom (like oxygen or nitrogen) in the binding site.

π-π Stacking: The aromatic pyridazine and phenyl rings can engage in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) of the target protein. nih.gov

Molecular docking studies on other pyridazine derivatives have helped to visualize these interactions. For example, docking of pyridazine-pyrazoline hybrids into the EGFR kinase domain has provided insights into their binding modes. nih.gov Similarly, in silico studies have suggested that 3,6-disubstituted pyridazines can act as CDK2 inhibitors by forming specific interactions within the enzyme's binding site. nih.gov

| Interaction Type | Potential Moiety on this compound | Potential Receptor Residue |

| Hydrogen Bonding | Pyridazine Nitrogens | Amide (e.g., Gln, Asn), Hydroxyl (e.g., Ser, Thr, Tyr) |

| Hydrophobic Interactions | 3-Methylphenyl group | Aliphatic (e.g., Leu, Ile, Val), Aromatic (e.g., Phe, Trp) |

| Halogen Bonding | Chloro group | Carbonyl oxygen, Amine nitrogen |

| π-π Stacking | Pyridazine and Phenyl rings | Aromatic amino acids (e.g., Phe, Tyr, Trp) |

Advanced Research Applications and Broader Significance of Pyridazine Chemistry

Pyridazines in Materials Science Research (e.g., Organic Semiconductors, Fluorescent Properties)

The field of materials science has found significant utility in the structural and electronic properties of pyridazine (B1198779) derivatives. Their planar, aromatic nature makes them ideal candidates for the development of organic semiconductors. liberty.edu The planarity of the pyridazine ring system, often enhanced by aryl substituents, facilitates π-π stacking interactions between molecules. These interactions are crucial for charge transport in organic electronic devices. For instance, the crystal structure of compounds like 6-Chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine demonstrates an essentially planar molecule, a key feature for such applications. tandfonline.com

Research has shown that pyridazines can be synthesized with high yields and characterized for their potential in electronics. liberty.edu A small library of aryl-substituted pyridazines has been compiled to analyze their potential in various applications, including semiconductors and optoelectronic devices. liberty.edu Beyond semiconductors, pyridazine derivatives such as 3-chloro-6-methylpyridazine (B130396) are explored for creating advanced materials, including specialized coatings and polymers that require specific chemical resistance. tandfonline.com The versatility of the pyridazine core allows for fine-tuning of its electronic properties through substitution, opening avenues for designing materials with tailored fluorescent and conductive characteristics.

Table 1: Pyridazine Derivatives in Materials Science

| Compound Name | Application Area | Relevant Properties | Reference |

| Aryl-substituted Pyridazines | Organic Semiconductors | Planar, aromatic, semiconductive nature | liberty.edu |

| 3-Chloro-6-methylpyridazine | Advanced Coatings & Polymers | Chemical resistance | tandfonline.com |

| 6-Chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine | Organic Electronics | Planar structure, π-π stacking | tandfonline.com |

Chemical Biology Probes and Mechanistic Studies (e.g., Enzyme Inhibition Research, Cellular Signaling Pathway Modulation)

The pyridazine scaffold is a cornerstone in the design of molecules for probing and modulating biological systems. Its ability to act as a bioisostere for other aromatic rings and its capacity for forming critical hydrogen bonds with biological targets make it a valuable component in medicinal chemistry and chemical biology. nih.gov

In enzyme inhibition research, pyridazine derivatives have been successfully designed to target specific enzymes implicated in disease. A notable example involves a series of 3,6-disubstituted pyridazine derivatives synthesized to target the c-Jun N-terminal kinase 1 (JNK1) pathway, which is crucial in cancer progression. acs.org One compound from this series demonstrated significant growth inhibition across numerous cancer cell lines and showed in vivo efficacy in a tumor model. acs.org Similarly, computational studies have guided the design of pyridazin-3(2H)-one derivatives as multi-target ligands for Alzheimer's disease, aiming to simultaneously inhibit acetylcholinesterase (AChE) and the aggregation of amyloid-beta (Aβ) plaques. nih.gov

Pyridazines also play a role in modulating cellular signaling pathways. Pyridazin-3-one derivatives have been investigated as vasorelaxants, demonstrating the ability to increase endothelial nitric oxide synthase (eNOS) mRNA expression and nitric oxide levels, key components of cellular signaling in the vascular system. nih.gov Furthermore, research into compounds like 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine has shown activity against kinetoplastids, the protozoa responsible for neglected tropical diseases, highlighting the scaffold's potential in developing new anti-parasitic agents. rsc.org

Table 2: Pyridazine Derivatives in Chemical Biology

| Compound Class/Derivative | Biological Target/Application | Mechanism/Finding | Reference |

| 3,6-Disubstituted Pyridazines | Anticancer (JNK1 Pathway) | Potent inhibition of JNK1, in vivo tumor reduction | acs.org |

| 2-Aminoalkyl-6-(2-hydroxyphenyl)pyridazin-3(2H)-ones | Alzheimer's Disease | Designed to inhibit AChE and Aβ aggregation | nih.gov |

| 2,6-Disubstituted-pyridazin-3-ones | Vasorelaxation | Increase in eNOS mRNA expression and nitric oxide content | nih.gov |

| 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine | Anti-kinetoplastid | Activity against parasitic protozoa | rsc.org |

Agrochemical Research (e.g., Plant Growth Regulators, Herbicides)

In the agrochemical sector, pyridazine derivatives are utilized in the development of crop protection agents. The structural features of the pyridazine ring allow it to interact effectively with various biological targets in plants and pests. tandfonline.com Compounds such as 3-chloro-6-phenylpyridazine (B182944) and 3-chloro-6-methylpyridazine serve as key intermediates in the synthesis of herbicides and pesticides. tandfonline.comnih.gov

A specific example of a pyridazine-based agrochemical is Pyridafol, which is a known herbicide. mdpi.com It is also an environmental transformation product of the herbicide Pyridate, indicating the metabolic pathways and environmental fate of this class of compounds. mdpi.com The development of pyridazine-based agrochemicals aims to provide effective solutions for weed and pest control, contributing to improved crop yields. tandfonline.com Research in this area focuses on creating molecules with high efficacy and favorable environmental profiles. tandfonline.comnih.gov

Coordination Chemistry and Ligand Design

The electron-deficient nature of the pyridazine ring, resulting from the presence of two adjacent nitrogen atoms, makes it a unique and valuable ligand in coordination chemistry. acs.org This property, which distinguishes it from pyridine (B92270), allows for effective π-backbonding from a coordinated metal center. acs.org Pyridazine-based ligands can coordinate to a wide range of transition metals, forming complexes with interesting electronic and structural properties. nih.govresearchgate.net

Researchers have designed tridentate pyridazine ligands, such as picolinaldehyde (6-chloro-3-pyridazinyl)hydrazone (PIPYH), which can form stable complexes with first-row transition metals like copper, nickel, zinc, and cobalt. acs.orgnih.gov X-ray diffraction studies of these complexes reveal penta- or hexa-coordinated metal centers. nih.gov The pyridazine moiety can act as a terminal ligand or, when substituted at the 3- and 6-positions, can bridge two metal atoms, holding them in close proximity. acs.org Theoretical studies on pyridazine-derived carbenes have also shown them to be exceptional ligands, exhibiting high metal-ligand binding energies and strong electron-donating properties, which could be useful in catalysis. acs.orgacs.org This rich coordination chemistry opens possibilities for creating novel catalysts, magnetic materials, and therapeutic agents. nih.govnih.gov

Industrial Applications Research (e.g., Corrosion Inhibition)

A significant industrial application of pyridazine derivatives is in the prevention of corrosion, particularly for mild steel in acidic environments. tandfonline.comtandfonline.comresearchgate.net These heterocyclic compounds function as effective corrosion inhibitors by adsorbing onto the metal surface to form a protective film. researchgate.netresearchgate.net This film acts as a hydrophobic barrier, impeding the charge transfer processes that lead to corrosion. researchgate.net

Recent studies on novel pyridazine-based inhibitors, designated PZ-oxy and PZ-yl, have demonstrated high inhibition efficiencies of 94% and 96%, respectively, for mild steel in 1 M HCl. tandfonline.com The mechanism of inhibition is believed to be predominantly chemisorption, involving the formation of stable complexes between the inhibitor molecules and iron on the steel surface. tandfonline.comtandfonline.com The effectiveness of these inhibitors is dependent on their concentration, the temperature, and the specific acidic medium. researchgate.net The strong performance and environmentally friendly nature of some pyridazine derivatives make them a sustainable alternative to more toxic conventional inhibitors, paving the way for their use in industrial corrosion control. tandfonline.comtandfonline.com

Q & A

Basic: What are the recommended methods for synthesizing 3-Chloro-6-(3-methylphenyl)pyridazine?

Answer:

A common approach involves nucleophilic aromatic substitution (NAS) reactions. For example, reacting 3,6-dichloropyridazine with a substituted phenylboronic acid (e.g., 3-methylphenylboronic acid) under Suzuki-Miyaura coupling conditions. Key parameters include:

- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) .

- Base : Na₂CO₃ or K₂CO₃ in a solvent like 1,4-dioxane/water.

- Temperature : 80–100°C under inert atmosphere.

Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures removal of unreacted starting materials. Yield optimization requires monitoring reaction progress by TLC or HPLC .

Basic: How can crystallographic data for this compound be validated to ensure structural accuracy?

Answer:

Use the SHELX suite (e.g., SHELXL for refinement) to analyze single-crystal X-ray diffraction data. Critical steps:

- Data collection : Ensure completeness (>95%) and redundancy (≥4) .

- Refinement : Apply anisotropic displacement parameters for non-H atoms.

- Validation : Check for outliers in the CIF file using PLATON/ADDSYM to detect missed symmetry or voids .

For example, reports a mean C–C bond length of 0.005 Å and R factor of 0.050, indicating high precision .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm substitution patterns. The chloro group at pyridazine-C3 deshields adjacent protons (δ ~8.5–9.0 ppm) .

- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak ([M+H]⁺ at m/z 225.07404) and fragmentation patterns .

- IR : Absorptions at ~1560 cm⁻¹ (C=N stretching) and ~680 cm⁻¹ (C–Cl bending) .

Advanced: How can regioselectivity challenges during functionalization be addressed?

Answer:

Regioselective metalation (e.g., at pyridazine-C4) can be achieved using hindered lithium amides (e.g., LiTMP) in THF at –78°C. demonstrates that electron-withdrawing groups (Cl at C3) direct deprotonation to C4, enabling subsequent electrophilic quenching (e.g., with DMF to introduce aldehyde groups) . Computational modeling (DFT) predicts charge distribution and guides reagent selection.

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

Discrepancies in bioactivity (e.g., AhR agonist vs. CRF(1)R antagonist roles in ) may arise from:

- Assay conditions : Varying cell lines (HL-60 vs. HEK293) or ligand concentrations.

- Structural analogs : Impurities in batches (e.g., residual 3-methylphenylboronic acid) can skew results.

Methodology : - Replicate studies with rigorous purity checks (HPLC ≥99%).

- Use isothermal titration calorimetry (ITC) to measure binding affinities directly .

Advanced: What strategies improve crystallization for challenging derivatives?

Answer:

For derivatives with low melting points or poor solubility:

- Co-crystallization : Use co-formers (e.g., nicotinamide) to enhance lattice stability .

- Solvent screening : Employ high-throughput platforms (e.g., Crystal16®) to test >50 solvent combinations.

- Temperature ramping : Gradual cooling (0.5°C/hour) from saturated solutions in DMSO/EtOH mixtures .

Advanced: How to analyze hydrogen-bonding networks in crystal structures?

Answer:

Use Graph Set Analysis (GSA) to classify H-bond patterns (e.g., chains, rings). For example, reports a monoclinic P21/c space group with intermolecular N–H⋯Cl bonds forming C(6) chains. Software like Mercury CSD visualizes these networks and quantifies bond angles/distances .

Advanced: How to design SAR studies for optimizing bioactivity?

Answer:

- Core modifications : Replace Cl at C3 with Br or CF₃ to assess steric/electronic effects on AhR binding .

- Substituent screening : Introduce electron-donating groups (e.g., –OCH₃) at the 3-methylphenyl ring to enhance CRF(1)R antagonism .

- In silico docking : Use AutoDock Vina to predict binding poses in receptor active sites (e.g., AhR PDB: 5NJ8) .

Advanced: What are common pitfalls in interpreting mass spectrometry data?

Answer:

- Isotopic interference : The [M+2]⁺ peak for Cl-containing compounds can be mistaken for adducts. Use isotopic pattern calculators (e.g., mMass) for clarity .

- In-source decay : Fragmentation during ionization may obscure the molecular ion. Lowering source voltage reduces this risk .

Advanced: How to validate synthetic intermediates in multi-step routes?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.